4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)-

Descripción general

Descripción

4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)-, also known as 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)-, is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4(3H)-Quinazolinone derivatives, particularly 6-hydroxy-2-methyl-3-(2-methylphenyl)-, have garnered significant attention in pharmacological research due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

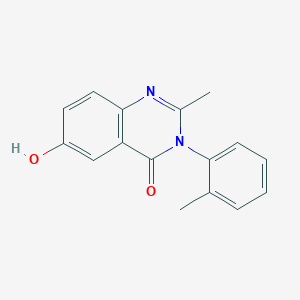

The compound 4(3H)-quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- is characterized by its quinazolinone core, which is known for its ability to interact with various biological targets. The presence of hydroxyl and methyl groups enhances its solubility and bioavailability, making it a candidate for drug development.

1. Anticancer Properties

Recent studies have demonstrated that quinazolinone derivatives exhibit potent cytotoxic effects against several cancer cell lines. For instance, a study reported that compounds derived from quinazolinone showed significant inhibitory activity against key protein kinases involved in cancer progression, such as CDK2, HER2, and EGFR:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 2i | CDK2 | 0.173 |

| 3i | HER2 | 0.079 |

| 3i | EGFR | 0.097 |

These findings suggest that the compound may act as a potent anticancer agent by inhibiting critical pathways in tumor growth and proliferation .

2. Antimicrobial Activity

While the primary focus has been on anticancer properties, some studies indicate that certain quinazolinone derivatives possess antimicrobial activity. However, the specific derivative of interest (6-hydroxy-2-methyl-3-(2-methylphenyl)-) has shown negligible antimicrobial effects, which may reduce potential side effects in therapeutic applications .

3. Other Biological Activities

Quinazolinones are also noted for their anti-inflammatory and analgesic properties. Research has highlighted their potential in treating conditions such as arthritis and other inflammatory diseases. For example, compounds have been synthesized with dual inhibition capabilities against cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial mediators in inflammatory pathways .

The mechanism through which 4(3H)-quinazolinone exerts its biological effects primarily involves the inhibition of specific tyrosine kinases. Molecular docking studies have revealed that these compounds can act as ATP non-competitive inhibitors against certain kinases like CDK2 and HER2 while being ATP competitive against others like EGFR . This selective inhibition is vital for minimizing side effects associated with traditional chemotherapy agents.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines (PC3, MCF-7, HT-29). The most active compounds demonstrated IC50 values as low as 10 µM across multiple cell lines, indicating strong potential for further development .

- Inhibition of Protein Kinases : A comparative analysis showed that certain derivatives exhibited inhibitory activities comparable to established drugs like lapatinib (for HER2) and erlotinib (for EGFR), suggesting that these new compounds could serve as effective alternatives in targeted cancer therapies .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Pharmacological Activity

- Sedative and Hypnotic Effects: Originally developed as a sedative in the form of methaqualone, derivatives like 6-hydroxymethaqualone have been studied for their sedative properties. Research indicates that compounds in this class can modulate GABA receptors, leading to anxiolytic effects .

- Antimicrobial Properties: Some studies suggest that quinazolinone derivatives exhibit antimicrobial activity against various pathogens. For instance, the compound has shown potential against Gram-positive bacteria, making it a candidate for further development in antibiotic therapies .

- Anticancer Research

Material Science Applications

- Polymer Chemistry

- Nanotechnology

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Sedative and Hypnotic Effects | Modulates GABA receptors; anxiolytic effects |

| Antimicrobial Activity | Effective against Gram-positive bacteria | |

| Anticancer Research | Tumor Growth Inhibition | Induces apoptosis in cancer cell lines |

| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |

| Nanotechnology | Forms complexes with metals; catalytic properties |

Case Studies

-

Sedative Properties Study

- A study published in the Journal of Medicinal Chemistry evaluated the sedative effects of several quinazolinone derivatives, including 6-hydroxymethaqualone. The results indicated significant sedative activity comparable to traditional benzodiazepines, suggesting a viable alternative for treating anxiety disorders .

- Antimicrobial Efficacy Research

- Nanomaterial Development

Propiedades

IUPAC Name |

6-hydroxy-2-methyl-3-(2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-5-3-4-6-15(10)18-11(2)17-14-8-7-12(19)9-13(14)16(18)20/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGHFELYOIWDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198650 | |

| Record name | 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5060-51-5 | |

| Record name | 6-Hydroxymethaqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005060515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.